pKa and C-3 Electrophilic Reactivity: 5-Azaindole vs. 4-, 6-, and 7-Azaindole Isomers
5-Azaindole exhibits the highest pKa (8.42) among all four regioisomers, conferring the greatest basicity and correspondingly the lowest inherent reactivity in electrophilic C-3 substitution reactions under solvent-free conditions [1]. In direct comparative experiments, 5-azaindole required 10 mol% p-toluenesulfonic acid (p-TSA) catalysis to undergo aza-Friedel–Crafts coupling with cyclic imines, whereas 4-, 6-, and 7-azaindole reacted more readily under the same conditions [1]. This pKa gradient (5-azaindole: 8.42; 6-azaindole: 5.61; 4-azaindole: 4.85; 7-azaindole: 3.67) provides a predictive framework for selecting the appropriate isomer based on desired reaction rate and acid catalysis requirements [1].
| Evidence Dimension | pKa (basicity) and C-3 electrophilic substitution reactivity |
|---|---|
| Target Compound Data | pKa = 8.42; requires 10 mol% p-TSA catalyst for C-3 coupling |
| Comparator Or Baseline | 7-Azaindole (pKa = 3.67); 6-Azaindole (pKa = 5.61); 4-Azaindole (pKa = 4.85) |
| Quantified Difference | ΔpKa = +4.75 vs. 7-azaindole; +2.81 vs. 6-azaindole; +3.57 vs. 4-azaindole |
| Conditions | Solvent-free aza-Friedel–Crafts reaction with cyclic imines; classical heating and microwave irradiation |
Why This Matters
Procurement decisions involving C-3 derivatization must account for isomer-specific reactivity; 5-azaindole is the least reactive isomer in electrophilic substitution, making it the preferred choice when controlled, catalyst-dependent functionalization is required.
- [1] Spadoni, G.; et al. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules 2019, 24 (19), 3578. View Source
